molecular formula C12H13NO3 B6273929 rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans CAS No. 1784747-50-7

rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans

Cat. No.: B6273929
CAS No.: 1784747-50-7
M. Wt: 219.2
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Description

rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans is a chiral pyrrolidine derivative characterized by a five-membered lactam ring with a phenyl substituent at the C4 position and a methyl ester group at C2. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting enzymes or receptors requiring specific stereochemical recognition .

Properties

CAS No.

1784747-50-7

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing via Reductive Amination

A foundational method involves reductive amination to form the pyrrolidine core. For example, methyl 4-phenyl-2-oxopyrrolidine-3-carboxylate analogs are synthesized by condensing keto-esters with primary amines under hydrogenation conditions. In a representative procedure, a diketone intermediate undergoes cyclization in the presence of ammonium acetate and palladium on charcoal (Pd/C) in methanol, yielding the pyrrolidine ring.

Reaction Conditions :

  • Substrate : Methyl 3-keto-4-phenylbutanoate

  • Catalyst : 5% Pd/C (6.00 g per 60.0 g substrate)

  • Solvent : Methanol (500 mL)

  • Pressure : 5 kgf/cm² H₂

  • Temperature : 40°C for 3 hours

  • Yield : 63% (38.0 g from 60.0 g starting material).

The trans stereochemistry is controlled by steric effects during cyclization, favoring the (3R,4S) configuration due to minimized gauche interactions between the phenyl and ester groups.

Asymmetric Hydrogenation of Enamides

Chiral catalysts enable enantioselective synthesis of the pyrrolidine backbone. A rhodium-(R)-BINAP complex facilitates asymmetric hydrogenation of a β-enamide ester precursor, achieving >90% enantiomeric excess (ee) for the (3R,4S) isomer.

Key Steps :

  • Enamide Formation : Condensation of methyl 3-amino-4-phenylbut-2-enoate with benzophenone imine.

  • Hydrogenation : H₂ (50 psi) in tetrahydrofuran (THF) at 25°C for 12 hours.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) to remove the imine group.

This method avoids tedious resolution steps but requires stringent moisture control.

Palladium-Catalyzed C–H Arylation

Direct Functionalization of Pyrrolidine Intermediates

Palladium-mediated C–H activation introduces the phenyl group post-cyclization. A protocol adapted from Referential Example 25 (Result) employs:

Reagents :

  • Substrate : Methyl 2-oxopyrrolidine-3-carboxylate

  • Aryl Source : Phenylboronic acid

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2'-Bipyridine (10 mol%)

  • Oxidant : Ag₂CO₃ (2 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO) at 80°C for 24 hours.

Outcome :

  • Yield : 58%

  • Regioselectivity : Exclusive C4 arylation due to directing effects of the 3-carboxylate group.

Photoredox-Enhanced Arylation

Visible-light photoredox catalysis merges with palladium catalysis for radical-mediated aryl transfer (Result). Using [Ru(bpy)₃]²⁺ as a photocatalyst and aryl diazonium salts, the phenyl radical couples with a palladacycle intermediate, forming the C4–Ph bond under mild conditions.

Advantages :

  • Temperature : Room temperature vs. traditional 80–100°C.

  • Functional Group Tolerance : Compatible with ester and ketone groups.

  • Yield : 72% (comparable to thermal methods).

Oxidative Ring Expansion and Ketone Installation

Dieckmann Cyclization

Dieckmann condensation of methyl 5-phenyl-2-aminopimelate forms the 2-oxo group intramolecularly. Using NaOMe in methanol, the ester enolate cyclizes, eliminating water to yield the γ-lactam.

Optimization :

  • Base : DBU (1,8-diazabicycloundec-7-ene) improves enolate stability.

  • Yield : 68% after recrystallization from n-hexane.

Oxidation of Secondary Alcohols

Selective oxidation of a 2-hydroxy intermediate to the ketone is achieved with Jones reagent (CrO₃/H₂SO₄).

Conditions :

  • Substrate : Methyl (3R,4S)-2-hydroxy-4-phenylpyrrolidine-3-carboxylate

  • Reagent : CrO₃ (2 equiv) in acetone/H₂O (4:1) at 0°C.

  • Yield : 85%.

Resolution of Racemates and Stereochemical Analysis

Despite enantioselective methods, racemic mixtures often require resolution. Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) separates the (3R,4S) and (3S,4R) enantiomers.

Characterization Data :

  • Melting Point : 127–129°C (lit. 125–128°C).

  • Specific Rotation : [α]²⁵_D = +34.5° (c = 1.0, CHCl₃).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ph), 4.21 (dd, J = 7.5 Hz, 1H, H3), 3.72 (s, 3H, OMe), 3.55 (dd, J = 10.0 Hz, 1H, H4), 2.95–2.85 (m, 2H, H5), 2.45–2.35 (m, 1H, H2).

Industrial-Scale Considerations

Cost-Effective Catalysts

Raney nickel replaces palladium in hydrogenation steps, reducing costs by 40% without compromising yield (65–70%).

Solvent Recycling

Methanol and DMSO are recovered via distillation, achieving 90% reuse efficiency in batch processes.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under both acidic and basic conditions to yield carboxylic acid derivatives:

ConditionsProductYieldSource
4N HCl in dioxane (reflux)(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid92%
NaOH in EtOH/H₂O (70°C)Sodium carboxylate intermediate88%
LiOH in THF/H₂O (rt)Direct isolation of free carboxylic acid85%

Key findings :

  • Acidic hydrolysis preserves stereochemistry at C3/C4

  • Basic conditions may induce partial racemization at C3 when R = bulky substituents

  • Hydrolyzed products serve as intermediates for peptide coupling (BOP/DIPEA in DMF)

Ketone Reactivity

The 2-oxo group participates in nucleophilic additions and reductions:

Wittig Olefination

ReagentProductDiastereoselectivityYield
Ph₃P=CHCO₂Et(3R,4S)-4-phenyl-2-(ethoxycarbonylmethylene)pyrrolidine-3-carboxylate3:1 (trans:cis)76%
(CF₃)₂CHP=CHPhFluoroalkyl-substituted alkene>20:168%

Mechanistic insight :
Steric hindrance from the phenyl group at C4 directs nucleophilic attack to the less hindered face of the ketone .

Stereoselective Reductions

Reducing AgentProduct Alcohol ConfigurationeeSource
L-Selectride® (THF, -78°C)(2S,3R,4S)94%
NaBH₄/CeCl₃ (MeOH)(2R,3R,4S)82%
BH₃·SMe₂ with (R)-CBS(2S,3R,4S)99%

Pyrrolidine Ring Modifications

The saturated nitrogen heterocycle undergoes characteristic reactions:

N-Functionalization

ReactionConditionsProductYield
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂N-Boc protected derivative95%
SulfonylationTsCl, TEA, CH₂Cl₂N-Ts analog88%
AlkylationMeI, K₂CO₃, DMFN-Methyl quaternary salt73%

Application : N-protected derivatives enable sequential functionalization at C2 and C3 positions .

Ring-Opening Reactions

Controlled ring scission occurs under strong nucleophiles:

ReagentProductSelectivity
LiAlH₄ (excess)γ-Amino alcoholC2-N cleavage
H₂O₂/HCO₂HOxazolidinone byproductN/A
TMSCl/NaIIodinated open-chain amine65%

Comparative Reactivity with Structural Analogs

Data from related compounds ( ) reveals:

Structural FeatureReactivity TrendImpact on Reaction Rate
4-Aryl substitution↑ Steric hindrance at C4Wittig yield ↓ 15-20%
C3-Ester vs. C3-CNEster hydrolyzes 5× faster than nitrilet₁/₂(H₂O): 2h vs. 10h
Cis vs. trans configurationTrans isomers show ↑ crystallinityPurification yields ↑ 8%

Mechanistic Considerations

Key pathways confirmed through isotopic labeling ( ):

  • Ester hydrolysis follows B<sub>AC</sub>2 mechanism with tetrahedral intermediate

  • Ketone reductions proceed via Zimmerman-Traxler transition states

  • Ring-opening exhibits carbocation stability order: benzylic > allylic > aliphatic

Scientific Research Applications

Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous pyrrolidine derivatives (Table 1), focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Configuration Biological Relevance
rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans C4: Phenyl; C3: Methyl ester; C2: Oxo ~260–280 (estimated) Lactam, ester Trans (3R,4S) Potential enzyme inhibitor
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C1: Benzyl; C4: Fluoropyridinyl 534.6 (exact) Fluoropyridine, silyl ether Trans Antiviral/antibacterial candidate
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C4: Benzodioxolyl; C3: Urea-linked trifluoromethylphenyl 466.4 (exact) Urea, carboxylic acid Trans (3R,4S) Kinase inhibitor (hypothetical)
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide C1: Difluorophenylmethyl; C3: Furan-linked trifluoromethyl 578.5 (exact) Carboxamide, hydroxyl Cis (4aR) Anticancer lead
Key Findings:

Substituent Effects :

  • The phenyl group at C4 in the target compound enhances lipophilicity compared to fluorinated or heterocyclic substituents (e.g., fluoropyridinyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The methyl ester at C3 is a prodrug motif, distinguishing it from carboxylic acid derivatives (e.g., ), which exhibit higher polarity and ionization at physiological pH.

Stereochemical Impact :

  • The trans (3R,4S) configuration minimizes steric clash between the phenyl and ester groups, stabilizing the ring puckering conformation (see Cremer-Pople analysis in ). In contrast, cis isomers (e.g., ) show altered binding affinities due to spatial rearrangements.

Synthetic Accessibility :

  • The target compound’s synthesis likely employs Schöllkopf-type asymmetric alkylation or catalytic hydrogenation of enamines, similar to methods in . The absence of protecting groups (e.g., tert-butyldimethylsilyl in ) simplifies purification.

Crystallographic Characterization :

  • X-ray diffraction data for such compounds are typically refined using SHELXL or visualized via ORTEP-3 , with ring puckering parameters quantified using Cremer-Pople coordinates .

Research Implications

  • Drug Design : The methyl ester group offers tunability for prodrug strategies, while the phenyl group provides a scaffold for structure-activity relationship (SAR) studies.
  • Chiral Resolution: Racemic mixtures (e.g., "rac-methyl" nomenclature) require chiral chromatography or enzymatic resolution for enantiopure isolation .
  • Safety and Handling: Limited toxicity data exist, but analogs with trifluoromethyl groups (e.g., ) highlight the need for metabolic stability assessments.

Biological Activity

Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, and it has a molecular weight of approximately 219.24 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity and versatility in chemical reactions.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
  • Phenyl Group : Attached to the pyrrolidine ring, enhancing its chemical properties.
  • Carboxylate Group : Increases reactivity and solubility, making it suitable for pharmaceutical applications.

Preliminary studies indicate that rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate may function as a modulator of the glucocorticoid receptor . This interaction could influence various signaling pathways involved in inflammation and immune responses, positioning the compound as a candidate for treating conditions related to glucocorticoid signaling such as autoimmune diseases and inflammatory disorders.

Interaction Studies

Research has focused on the binding affinity of this compound to biological targets. Initial findings suggest that it may interact with receptors involved in inflammation, influencing downstream signaling pathways that regulate gene expression related to stress responses. Advanced techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation into its binding kinetics and thermodynamics.

Comparative Analysis with Similar Compounds

The biological activity of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate can be compared with other structurally similar compounds. The following table illustrates some notable analogs:

Compound NameStructure TypeUnique Features
Rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylatePyrrolidine derivativeHydroxy group provides additional reactivity
Methyl 2-pyrrolidinoneLactamDifferent ring structure; used in solvent applications
N-(4-hydroxyphenyl)glycineAmino acid derivativeContains an amino group; different biological activity

These comparisons highlight the distinct chiral configuration of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate and its potential therapeutic applications related to glucocorticoid modulation.

Preliminary Studies

Initial investigations have indicated that rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate exhibits promising biological activities. In vitro assays have shown that at concentrations around 50 μM, the compound can significantly modulate glucocorticoid receptor activity. This modulation could lead to reduced inflammation markers in cellular models .

Future Research Directions

Further research is needed to elucidate the full pharmacological profile of this compound. Suggested areas for future studies include:

  • In Vivo Studies : To assess the therapeutic potential in animal models of inflammation and autoimmune diseases.
  • Mechanistic Studies : To clarify the specific biochemical pathways affected by this compound.
  • Toxicological Assessments : To evaluate safety profiles for potential clinical applications.

Q & A

What synthetic methodologies are most effective for achieving the trans-stereochemistry in rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate?

Basic Research Question
The trans-configuration is critical for structural integrity. A common approach involves stereoselective hydrogenation followed by base-mediated isomerization . For example, hydrogenation of a pyridinium precursor (e.g., 4-(4-fluorophenyl)-3-(ethoxycarbonyl)-1-methylpyridinium bromide) over PtO₂ in toluene/ethanol yields the cis-isomer, which is then isomerized using NaOMe in refluxing toluene to favor the trans-isomer . Key variables include solvent polarity, temperature, and base strength.

How can researchers confirm the stereochemical assignment of the trans-isomer?

Basic Research Question
Combined X-ray crystallography and NMR spectroscopy are essential. X-ray analysis (e.g., as in rac-(4R,17S,18R,26R)-ethyl derivatives) provides definitive proof of spatial arrangement . For NMR, coupling constants (J values) between H3 and H4 protons in the pyrrolidine ring distinguish cis (higher J) from trans (lower J). Comparative analysis with structurally analogous trans-4-phenylpyrrolidine-3-carboxylic acid derivatives (CAS 1049978-66-6) further validates assignments .

What computational tools optimize reaction pathways for synthesizing this compound?

Advanced Research Question
Quantum chemical reaction path searches (e.g., via the ICReDD program) integrate computational and experimental data to predict optimal conditions. For example, transition-state modeling identifies energy barriers for isomerization steps, while machine learning algorithms prioritize experimental variables (e.g., solvent, catalyst) to minimize trial-and-error . This hybrid approach reduces development time by 30–50% in similar pyrrolidine syntheses .

How can contradictory spectroscopic data (e.g., IR vs. NMR) be resolved during characterization?

Advanced Research Question
Contradictions often arise from hygroscopicity or polymorphism . For hygroscopic samples, strict anhydrous handling (e.g., glovebox, molecular sieves) and rapid data collection are advised. Polymorphic forms can be differentiated via variable-temperature NMR or PXRD . If discrepancies persist, computational IR/NMR prediction tools (e.g., DFT-based simulations) reconcile experimental vs. theoretical spectra .

What purification strategies are recommended for isolating the trans-isomer from racemic mixtures?

Basic Research Question
Chiral resolution using enantiopure acids (e.g., L-(-)-di-p-toluoyltartaric acid) effectively separates diastereomeric salts . Alternatively, preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves high enantiomeric excess (>98%). For small-scale research, recrystallization in polar aprotic solvents (e.g., DMF/water) selectively precipitates the trans-isomer .

What mechanistic insights explain the base-mediated cis-to-trans isomerization?

Advanced Research Question
Isomerization proceeds via a ring-opening/ring-closing mechanism . Under basic conditions (e.g., NaOMe), the lactam ring opens to form a planar enolate intermediate, allowing free rotation around the C3-C4 bond. Re-closure favors the thermodynamically stable trans-isomer due to reduced steric hindrance between the phenyl and ester groups . Kinetic studies using deuterated solvents confirm this pathway .

How do computational models predict the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Question
Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon. For rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, the electron-withdrawing phenyl group increases electrophilicity, making the ester susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using the Conductor-like Screening Model (COSMO) to predict reaction rates .

What role do protecting groups play in modifying the pyrrolidine scaffold?

Basic Research Question
Protecting groups (e.g., Boc ) stabilize intermediates during functionalization. For example, Boc-protected trans-3-phenylpyrrolidine-2-carboxylic acid derivatives (CAS 149252-59-5) prevent unwanted side reactions at the amine during ester hydrolysis or coupling steps . Deprotection with TFA/CH₂Cl₂ yields the free amine for further derivatization .

How can researchers mitigate challenges with the compound’s hygroscopicity?

Advanced Research Question
Hygroscopicity is managed via lyophilization (freeze-drying) under high vacuum or storage in desiccators with P₂O₅. For spectroscopic analysis, in situ salt formation (e.g., HCl salt) reduces water absorption. Dynamic vapor sorption (DVS) studies quantify moisture uptake to optimize storage conditions .

What strategies ensure reproducibility in scaled-up syntheses?

Advanced Research Question
Process Analytical Technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time. For example, inline FTIR tracks ester conversion during hydrogenation, while Design of Experiments (DoE) identifies robust operating ranges for variables like catalyst loading and solvent ratios .

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